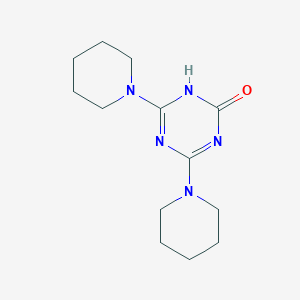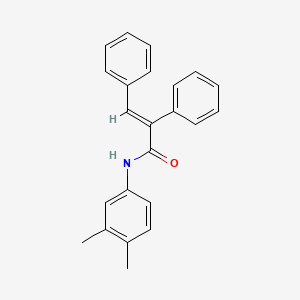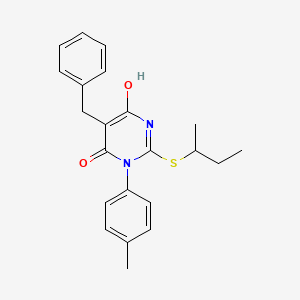![molecular formula C20H27NO4 B6012538 sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B6012538.png)
sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate, also known as S-Et-CPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. S-Et-CPC is a cyclohexene derivative that has shown promising results in preclinical studies as an anti-cancer agent.
Mécanisme D'action
Sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate exerts its anti-cancer effects by inducing mitochondrial dysfunction. This compound targets the mitochondrial respiratory chain complex I, leading to the production of reactive oxygen species (ROS). The excess ROS then triggers the opening of the mitochondrial permeability transition pore, leading to the release of cytochrome c and other pro-apoptotic factors. This cascade ultimately leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In addition, this compound has been shown to have low systemic toxicity in animal models. This compound does not affect the normal functioning of mitochondria in non-cancerous cells. However, further studies are needed to determine the long-term effects of this compound on normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate is a relatively stable compound that can be easily synthesized in the laboratory. This compound has shown promising results in preclinical studies as an anti-cancer agent. However, further studies are needed to determine the optimal dosage and administration route for this compound. In addition, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Orientations Futures
There are several future directions for research on sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate. One potential area of research is to investigate the combination of this compound with other anti-cancer agents to enhance its efficacy. Another area of research is to investigate the potential use of this compound in other diseases, such as neurodegenerative disorders. Finally, more studies are needed to determine the long-term effects of this compound on normal cells and tissues.
Conclusion:
This compound is a promising anti-cancer agent that has shown potent anti-proliferative activity against various cancer cell lines. This compound induces mitochondrial dysfunction in cancer cells, leading to apoptosis. This compound has minimal toxicity in normal cells and tissues, making it a potential candidate for further development as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for this compound and to investigate its potential use in other diseases.
Méthodes De Synthèse
The synthesis of sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate involves the reaction of 3-cyclohexene-1-carboxylic acid with sec-butyl chloroformate and 4-ethoxyaniline in the presence of triethylamine. The reaction proceeds under mild conditions and yields this compound in good purity. The chemical structure of this compound was confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has been studied extensively for its anti-cancer properties. Preclinical studies have shown that this compound has potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial pathway. In addition, this compound has been shown to inhibit tumor growth in mouse xenograft models.
Propriétés
IUPAC Name |
butan-2-yl 6-[(4-ethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-4-14(3)25-20(23)18-9-7-6-8-17(18)19(22)21-15-10-12-16(13-11-15)24-5-2/h6-7,10-14,17-18H,4-5,8-9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKNRGLZYFPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1CC=CCC1C(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6012465.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B6012495.png)
![N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6012498.png)

![methyl 5-[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6012505.png)
![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6012508.png)


![2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6012520.png)
![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6012545.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)
![1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)
